molecular formula C22H23N3O2S B2901234 2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone CAS No. 478067-00-4

2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone

Cat. No.: B2901234
CAS No.: 478067-00-4
M. Wt: 393.51
InChI Key: VTHRWYIPRVAOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone is a synthetic organic compound characterized by its complex structure, which includes a pyridazinone core, morpholino group, and two 4-methylphenyl groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: Starting with a suitable pyridazine precursor, the core structure is formed through cyclization reactions.

    Introduction of the 4-Methylphenyl Groups: The 4-methylphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Morpholino Group: The morpholino group is added through nucleophilic substitution reactions, often using morpholine as a reagent.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting a thiol derivative with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazinone core or the sulfanyl group, leading to various reduced derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the morpholino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-brom

Properties

IUPAC Name

2-(4-methylphenyl)-4-(4-methylphenyl)sulfanyl-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-3-7-18(8-4-16)25-22(26)21(28-19-9-5-17(2)6-10-19)20(15-23-25)24-11-13-27-14-12-24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHRWYIPRVAOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)SC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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